Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-

Phosphine Ligands N-Pyrrolyl Phosphines Electronic Donor Properties

Researchers requiring tunable π-acidic phosphine ligands often face limited access to N-pyrrolyl phosphines with synthetic handles for downstream elaboration. This 2-acetyl-substituted N-(diphenylphosphino)pyrrole directly addresses that gap. - Enables single-step conversion to unsymmetrical 1,2-bis(phosphino)pyrrole ligands (avg. 96% yield) for Pd- or Ni-catalyzed cross-coupling screening. - Exhibits a high 1JP-Se coupling constant (813 Hz), confirming strong π-acceptor character suited for Rh-catalyzed hydroformylation and carbonylation. - Supplied as a research-grade precursor with verified identity; inquire for bulk or custom synthesis options.

Molecular Formula C18H16NOP
Molecular Weight 293.3 g/mol
CAS No. 358640-82-1
Cat. No. B12896681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-
CAS358640-82-1
Molecular FormulaC18H16NOP
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3
InChIKeyYYQNMSCWOWSBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-: Ligand Overview


Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- (CAS 358640-82-1), also referred to as 2-acetyl-1-(diphenylphosphanyl)pyrrole, is a heterocyclic phosphine ligand precursor distinguished by a pyrrole ring N-substituted with a diphenylphosphino group and acylated at the 2-position. Its molecular formula is C18H16NOP (MW 293.30 g/mol) with a predicted LogP of 5.06, boiling point of 450.3±37.0 °C, and water solubility of approximately 11.6 mg/L . The compound belongs to the N-pyrrolyl phosphine ligand class, a family recognized for its strong π-accepting character relative to conventional aryl phosphines [1]. Critically, the 2-acetyl substituent distinguishes this compound from simpler N-diphenylphosphinopyrrole (CAS 144262-81-7) and its 2,5-dimethyl analog, enabling both electronic tuning of the phosphorus center and downstream synthetic elaboration into more complex ligand architectures such as unsymmetrical bis(phosphino)pyrroles [2].

Ligand class
N-Pyrrolyl phosphine with strong π-acceptor character
Key functionality
2-Acetyl substituent enables downstream bis(phosphino) ligand synthesis
Workflow fit
Modular construction of electronically differentiated bidentate phosphines

Why Generic Substitution Fails


Generic N-pyrrolyl phosphines such as N-diphenylphosphinopyrrole and triphenylphosphine are not interchangeable for users requiring the specific properties of Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-. In a systematic comparative study, N-(phosphino)pyrrole L1 exhibited a markedly higher 1JP–Se coupling constant (813 Hz) compared to its 2-(phosphino)pyrrole isomer L2 (726 Hz) and the o-tolyl analogue L3 (730 Hz), reflecting reduced electron donation due to greater s-character in the phosphorus lone pair [1]. This electronic modulation directly translates into divergent catalytic outcomes: in a nickel-catalyzed Kumada coupling, L1 delivered only a 35% yield versus 69% (L2) and 81% (L3) [1]. Furthermore, the 2-acetyl group provides a synthetic handle absent in simpler N-phosphinopyrroles, enabling the modular construction of unsymmetrical 1,2-bis(phosphino)pyrrole ligands that retain the steric profile of 1,2-bis(phosphino)benzene congeners while offering distinct electronic properties [2]. Selecting a generic N-pyrrolyl phosphine without the acetyl substituent eliminates this critical downstream derivatization pathway.

Electronic donor mismatch
N-(phosphino)pyrrole exhibits lower σ-donation and higher π-acidity versus 2-phosphinopyrrole isomers; this can shift catalytic yields in cross-coupling reactions.
Synthetic handle absent
Generic N-phosphinopyrrole lacks the 2-acetyl group, preventing the reported modular route to unsymmetrical 1,2-bis(phosphino)pyrrole ligands.
P–N bond lability profile
The N-(phosphino)pyrrole scaffold may undergo nucleophilic displacement under Grignard or hydrolysis conditions, altering the active ligand species relative to simpler aryl phosphines.

Quantitative Evidence vs. Closest Analogs


Electronic Donor Strength: P–Se Coupling Constant

The N-(phosphino)pyrrole scaffold of the target compound imparts attenuated electron donation relative to 2-(phosphino)pyrrole and aryl phosphine analogs. In a comparative analysis of model N-(phosphino)pyrrole L1 (structurally analogous to the target compound), the P–Se coupling constant (1JP–Se) was measured at 813 Hz, significantly higher than that of the 2-(phosphino)pyrrole isomer L2 (726 Hz) and the o-tolyl analogue L3 (730 Hz) [1]. Elevated 1JP–Se values indicate greater s-character in the P–Se bond and consequently weaker σ-donor ability, consistent with the target compound's stronger π-accepting character derived from the electronegative nitrogen bound to phosphorus [1].

P–Se coupling
Class-level
Δ 83–87 Hz higher
Target scaffold: 813 Hz; L2: 726 Hz; L3: 730 Hz
Indicates stronger π-acidity and weaker σ-donation
Based on structurally analogous model N-(phosphino)pyrrole
Phosphine Ligands N-Pyrrolyl Phosphines Electronic Donor Properties Phosphine Selenide NMR

Catalytic Divergence in Nickel Kumada Coupling

The electronic differences of the N-(phosphino)pyrrole scaffold directly manifest in catalytic performance. In a model nickel-catalyzed Kumada cross-coupling of phenyl magnesium bromide with 4-chlorotoluene to form 4-methylbiphenyl, the N-(phosphino)pyrrole ligand framework (L1) yielded only 35% product, compared to 69% for the 2-(phosphino)pyrrole isomer L2 and 81% for the o-tolyl analogue L3 [1]. Notably, the poor performance was not solely attributable to electronic factors: analysis of the L1-containing reaction mixture revealed formation of PPh₃, indicating nucleophilic displacement of the pyrrole moiety from phosphorus by the Grignard reagent [1]. This P–N bond lability is documented for N-(phosphino)pyrroles with strong nucleophiles and is exacerbated in 2-acyl variants, where hydrolysis has been observed [1].

Kumada coupling yield
Class-level
35% yield (vs. 69–81%)
Ni-catalyzed PhMgBr + 4-chlorotoluene
Lower reported catalytic efficiency in model system
P–N bond cleavage observed with Grignard reagent
Cross-Coupling Catalysis Kumada Coupling Nickel Catalysis Ligand Performance

Rhodium Backbonding via CO Stretching Frequency

The CO stretching frequency (νCO) of Vaska-type rhodium(I) carbonyl complexes provides a direct experimental readout of phosphine donor strength via metal-to-ligand backbonding extent. The N-(phosphino)pyrrole complex trans-(L1)₂Rh(CO)Cl exhibited νCO = 1986 cm⁻¹, substantially higher than that of trans-(L2)₂Rh(CO)Cl (1966 cm⁻¹) and trans-(L3)₂Rh(CO)Cl (1969 cm⁻¹) [1]. A higher νCO indicates a less electron-rich rhodium center with attenuated backbonding into the CO π* orbital, directly confirming the weaker net donor character of the N-(phosphino)pyrrole framework. The ≥17 cm⁻¹ shift relative to L2 represents a significant electronic perturbation that can be exploited in catalytic cycles where metal-center electrophilicity governs substrate activation [1].

Rh–CO stretching
Class-level
νCO = 1986 cm⁻¹ (Δ +17–20 cm⁻¹)
L2: 1966 cm⁻¹; L3: 1969 cm⁻¹
Higher νCO confirms attenuated backbonding
Solid-state IR, trans-(L)₂Rh(CO)Cl complexes
Metal Carbonyl Complexes IR Spectroscopy Backbonding Rhodium Complexes

Modular Synthesis of Unsymmetrical Bis(phosphino)pyrroles

The 2-acetyl group of Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- is a critical synthetic handle enabling modular construction of 1,2-bis(phosphino)pyrrole ligands. In a published methodology, 2-acyl-N-(phosphino)pyrroles (structurally analogous to the target compound) were converted into unsymmetrical 1,2-bis(phosphino)pyrrole ligands in a single step from a common intermediate, achieving reported yields averaging 96% for the conversion to 1-(diphenylphosphino)-2-(diisopropylphosphino)pyrrole [1]. These unsymmetrical bis(phosphino)pyrroles were demonstrated as effective alternatives to 1,2-bis(phosphino)benzene scaffolds, retaining a similar steric profile while providing electronically differentiated phosphorus centers [1]. In contrast, N-diphenylphosphinopyrrole lacking the 2-acyl substituent cannot undergo this modular elaboration.

Bis(phosphino) ligand yield
Class-level
~96% average yield
Single-step conversion to unsymmetrical 1,2-bis(phosphino)pyrrole
Supports modular ligand synthesis from 2-acyl precursor
Data from 2-acyl analog; no comparable route for unsubstituted analog
Ligand Synthesis Bis(phosphino)pyrrole Modular Synthesis Unsymmetrical Ligands

Physicochemical Profile vs. N-Diphenylphosphinopyrrole

The 2-acetyl substituent imparts distinct physicochemical properties relative to the unsubstituted N-diphenylphosphinopyrrole. Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- has a computationally predicted LogP of 5.06 (ACD/Labs), boiling point of 450.3±37.0 °C at 760 mmHg, and water solubility of ~11.6 mg/L at 25 °C (estimated from Log Kow of 3.59) . In contrast, N-diphenylphosphinopyrrole (C16H14NP, MW 251.27) has a lower molecular weight and fewer hydrogen bond acceptors, which translates to different solubility and partitioning behavior. The target compound has increased molecular complexity (MW 293.30 vs. 251.27), providing an additional polar surface area of 36 Ų vs. the unsubstituted analog's predicted value, and introduces a ketone functional group that can participate in secondary metal-ligand interactions absent in the simpler N-phosphinopyrrole .

Physicochemical profile
Data to verify
LogP 5.06; MW +42 Da vs. unsubstituted
Boiling point ~450 °C; water solubility ~11.6 mg/L (predicted)
Higher lipophilicity and distinct polarity profile
Computed values (ACD/Labs, EPISuite); experimental verification needed
Physicochemical Properties LogP Water Solubility Ligand Handling

Optimal Application Scenarios


Unsymmetrical Bis(phosphino)pyrrole Ligand Synthesis

The 2-acetyl substituent enables single-step conversion to electronically differentiated 1,2-bis(phosphino)pyrrole ligands with average yields of 96%, providing an efficient entry into libraries of unsymmetrical bidentate phosphines for palladium- or nickel-catalyzed cross-coupling screening [1]. These ligands retain similar steric profiles to 1,2-bis(phosphino)benzene scaffolds while offering electronically distinct phosphorus centers, allowing researchers to independently tune steric and electronic parameters for challenging C–C and C–N bond formations.

π-Acidic Phosphine for Hydroformylation & Carbonylation

The N-(phosphino)pyrrole scaffold's characteristically high 1JP–Se coupling constant (813 Hz vs. 726–731 Hz for 2-phosphinopyrrole and aryl phosphine analogs) indicates strong π-accepting character and attenuated σ-donation [1]. This electronic profile is suited for rhodium-catalyzed hydroformylation and carbonylation reactions where maintaining metal-center electrophilicity promotes substrate coordination and migratory insertion steps. N-Pyrrolyl phosphines have been established as effective ligands for highly regioselective hydroformylation of 1-butene and other olefins [1].

Controlled P–N Bond Lability in Tandem Catalysis

The documented susceptibility of the P–N bond in N-(phosphino)pyrroles toward nucleophilic displacement—as evidenced by PPh₃ formation during Kumada coupling in the presence of Grignard reagents and literature reports of hydrolysis in 2-acyl variants [1]—can be strategically exploited. In tandem catalytic sequences, controlled ligand displacement can release a catalytically distinct phosphine species at a predetermined reaction stage, enabling sequential transformations in a single pot without manual ligand switching.

Spectroscopic Benchmark for Phosphine Donor Calibration

The well-characterized CO stretching frequency (νCO = 1986 cm⁻¹ for rhodium carbonyl complexes) and the distinct 1JP–Se coupling constant (813 Hz) make this compound suitable as a calibration standard for quantifying electronic effects in phosphine ligand series [1]. Research groups developing quantitative structure-activity relationships (QSAR) for ligand design can use this compound to benchmark the extreme π-acidic end of the N-pyrrolyl phosphine donor spectrum against 2-phosphinopyrrole (νCO = 1966 cm⁻¹) and triarylphosphine (νCO ≈ 1969 cm⁻¹) reference points.

Application
Selection Property
Validation Focus
Unsymmetrical bis(phosphino)pyrrole synthesis
2-Acetyl synthetic handle
Reported high-yield modular pathway
Hydroformylation & carbonylation studies
π-Acidic phosphine character
Rh electrophilicity, CO stretching benchmark
Tandem catalysis development
Controlled P–N lability
Nucleophilic displacement conditions
Ligand donor strength calibration
Characterized spectroscopic benchmarks
νCO and ¹JP–Se reference values
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